propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
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Overview
Description
Propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate is a complex organic compound with significant potential in various scientific fields. This compound features a cyclopentyl ring with multiple hydroxyl groups and a phenyl-substituted pentenyl side chain, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate typically involves multiple steps, including the formation of the cyclopentyl ring, introduction of hydroxyl groups, and the addition of the phenyl-substituted pentenyl side chain. Key steps may include:
Cyclopentyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Hydroxyl Group Introduction: Hydroxyl groups can be introduced via oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Side Chain Addition: The phenyl-substituted pentenyl side chain can be added through coupling reactions, such as the Wittig reaction or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in the molecule allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
- This compound
Uniqueness
This compound is unique due to its specific structural features, including the combination of a cyclopentyl ring with multiple hydroxyl groups and a phenyl-substituted pentenyl side chain. These features confer distinct reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H38O5 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3+,17-16?/t21-,22-,23-,24+,25-/m1/s1 |
InChI Key |
JGZRPRSJSQLFBO-VINXWDBISA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1C=C[C@@H](CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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